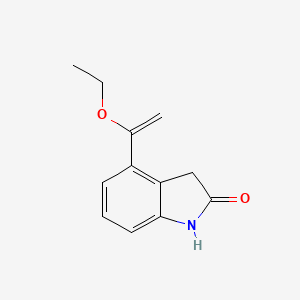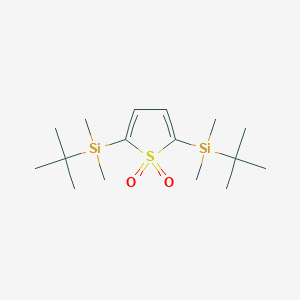
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butyldimethylsilyl groups attached to the thiophene ring provide steric hindrance and influence the compound’s reactivity and stability. The 1,1-dioxide form indicates that the sulfur atom in the thiophene ring is oxidized, which can significantly alter the compound’s chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of tert-Butyldimethylsilyl Groups: The tert-butyldimethylsilyl groups are introduced using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This step is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Oxidation to 1,1-Dioxide: The thiophene ring is oxidized to the 1,1-dioxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely and ensure consistent product quality.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound and remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide form back to the thiophene or thiol form.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiophenes, depending on the reagents and conditions used.
Scientific Research Applications
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and as a precursor for the preparation of conducting polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the silyl groups and the oxidized sulfur atom. These features can affect its binding affinity to enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
2,5-Bis(trimethylsilyl)thiophene: This compound lacks the oxidized sulfur atom, making it less reactive in certain chemical reactions.
2,5-Bis(tert-butyldimethylsilyl)thiophene: This compound does not have the 1,1-dioxide form, affecting its chemical properties and reactivity.
Thiophene 1,1-dioxide: This compound lacks the silyl groups, making it more prone to nucleophilic attacks.
The uniqueness of this compound lies in its combination of steric hindrance provided by the silyl groups and the oxidized sulfur atom, which together influence its reactivity and stability.
Properties
CAS No. |
143810-38-2 |
|---|---|
Molecular Formula |
C16H32O2SSi2 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
tert-butyl-[5-[tert-butyl(dimethyl)silyl]-1,1-dioxothiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H32O2SSi2/c1-15(2,3)20(7,8)13-11-12-14(19(13,17)18)21(9,10)16(4,5)6/h11-12H,1-10H3 |
InChI Key |
QLEITZOUCOODMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=C(S1(=O)=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


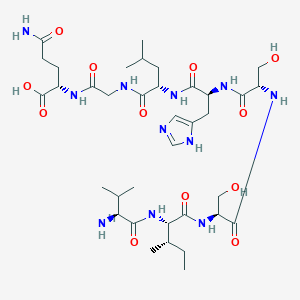
![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)

![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
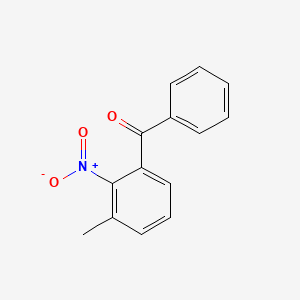
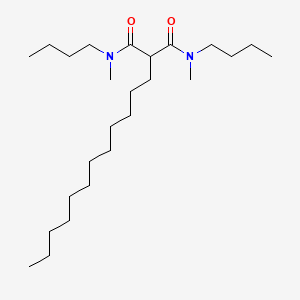

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
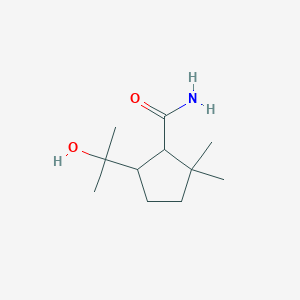
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)

